Dimethylamine hydrobromide

Description

The exact mass of the compound Dimethylamine hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120200. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

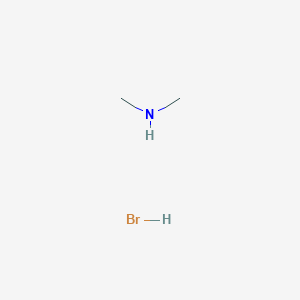

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMLWSZNCJCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988838 | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-12-5 | |

| Record name | Dimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6912-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of Dimethylamine hydrobromide for research applications

An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrobromide for Research Applications

Introduction: The Role and Utility of Dimethylamine Hydrobromide

Dimethylamine hydrobromide, also known as dimethylammonium bromide (CAS RN: 6912-12-5), is a white to off-white crystalline solid that serves as a vital building block and reagent in diverse fields of scientific research.[1][2] While structurally simple, its utility is significant. In materials science, it is instrumental in tuning the band-gap and enhancing the electrical properties of perovskite materials, leading to improved performance and stability in hybrid organic-inorganic electronic devices.[1][3] In chemical synthesis, it acts as a precursor for more complex molecules and is noted as an intermediate in the production of various active pharmaceutical ingredients (APIs). Given its role as a precursor, the purity of dimethylamine hydrobromide is paramount, as contaminants can directly impact the yield, safety, and efficacy of subsequent reactions and final products.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity dimethylamine hydrobromide. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocol but also adapt it based on a solid understanding of the causality behind each experimental choice.

Section 1: High-Yield Synthesis via Acid-Base Neutralization

The most direct and efficient laboratory-scale synthesis of dimethylamine hydrobromide is the acid-base neutralization reaction between dimethylamine and hydrobromic acid. This method is favored for its simplicity, high conversion rate, and the relative ease of isolating the final product.

The Underlying Chemical Principle

The reaction is a classic Brønsted-Lowry acid-base reaction. Dimethylamine, (CH₃)₂NH, features a lone pair of electrons on the nitrogen atom, making it a moderately strong base. Hydrobromic acid (HBr) is a strong acid that readily donates a proton (H⁺). When combined, the dimethylamine base accepts a proton from the hydrobromic acid to form the dimethylammonium cation, which then forms an ionic bond with the bromide anion.

(CH₃)₂NH + HBr → [(CH₃)₂NH₂]⁺Br⁻

This reaction is highly exothermic and proceeds rapidly to completion, typically with yields exceeding 95%, assuming careful control of stoichiometry and reaction conditions.

Synthesis Workflow Diagram

Caption: Fig 1: Synthesis of Dimethylamine Hydrobromide.

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| Dimethylamine Solution | 40% (w/w) in H₂O | Base reactant |

| Hydrobromic Acid | 48% (w/w) in H₂O | Acid reactant |

| Round-bottom flask | Appropriate size (e.g., 250 mL) | Reaction vessel |

| Dropping funnel | - | Controlled addition of acid |

| Magnetic stirrer & stir bar | - | Ensure homogenous mixing |

| Ice bath | - | Control reaction temperature |

| Rotary evaporator | - | Solvent removal |

| pH paper or meter | - | Monitor reaction completion |

Detailed Experimental Protocol: Synthesis

-

Preparation: Place a 250 mL round-bottom flask containing a magnetic stir bar into a large ice bath situated on a magnetic stirrer.

-

Reactant Loading: Carefully measure and add 56.4 g (equivalent to 0.5 mol of dimethylamine) of a 40% aqueous dimethylamine solution to the flask. Begin stirring.

-

Acid Addition: Measure 57.2 mL (equivalent to 0.505 mol, a 1% molar excess) of 48% hydrobromic acid and transfer it to a dropping funnel situated above the reaction flask. The slight excess of acid ensures the complete protonation of the amine.

-

Controlled Reaction: Begin the dropwise addition of the hydrobromic acid to the stirred dimethylamine solution. Crucially, maintain the internal temperature of the reaction mixture below 10°C. The reaction is highly exothermic, and slow addition is essential to prevent boiling and loss of volatile dimethylamine.[4]

-

Reaction Completion: After the addition is complete (typically 30-45 minutes), continue stirring the mixture in the ice bath for an additional 30 minutes. Check the pH of the solution to ensure it is acidic (pH < 4), confirming that all the dimethylamine has reacted.

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. Concentrate the resulting clear solution in vacuo using a rotary evaporator with a bath temperature of 50-60°C until a solid white mass or thick slurry is obtained.

-

Crude Product: The resulting solid is crude dimethylamine hydrobromide. It can be used as is for some applications or, for high-purity requirements, proceed directly to the purification step.

Critical Safety Considerations

-

Ventilation: Both dimethylamine and hydrobromic acid are corrosive and have noxious fumes. This entire procedure must be performed inside a certified chemical fume hood.[5][6][7]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[7][8]

-

Exotherm Control: The neutralization is highly exothermic. Failure to control the addition rate and provide adequate cooling can lead to a runaway reaction, causing boiling and splashing of corrosive materials.[4]

-

Spill Management: Have appropriate spill kits ready for both acid and base spills. Sodium bicarbonate for acid spills and a mild acid like citric acid for base spills.

Section 2: Purification by Recrystallization

Recrystallization is a powerful and fundamental technique for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For dimethylamine hydrobromide, the goal is to select a solvent system where the salt is highly soluble at an elevated temperature but sparingly soluble at low temperatures.

The Rationale for Purification

Potential impurities in the crude product include unreacted starting materials, byproducts from potential side reactions (though minimal in this synthesis), and any non-volatile impurities present in the initial reagents. For applications in pharmaceuticals or high-performance electronics, even trace impurities can be detrimental. Recrystallization effectively removes these contaminants, leading to a product with high crystalline order and chemical purity.[9][10]

Purification and Analysis Workflow Diagram

Caption: Fig 2: Purification & Analysis Workflow.

Detailed Experimental Protocol: Purification

-

Solvent Selection: Anhydrous isopropanol is an excellent solvent for this recrystallization. Ethanol can also be used.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol—just enough to dissolve the solid completely when the solvent is at its boiling point. This creates a saturated solution, which is key for maximizing yield.

-

Decolorization (Optional): If the solution is colored, it indicates the presence of organic impurities. Add a small amount of activated charcoal, boil for 2-3 minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[11]

-

Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

Section 3: Characterization and Purity Verification

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physicochemical methods provides a comprehensive assessment.

Summary of Analytical Techniques

The following table summarizes the key analytical techniques for validating the final product.

| Technique | Parameter Measured | Information Provided | Strengths & Limitations |

| ¹H NMR Spectroscopy | Chemical shift, integration, multiplicity | Confirms proton environment, structural integrity, and quantifies proton-containing impurities. | Strengths: Highly structural-specific, quantitative.[12] Limitations: Requires deuterated solvent. |

| ¹³C NMR Spectroscopy | Chemical shift | Confirms the carbon backbone of the molecule. | Strengths: Good for structural confirmation. Limitations: Lower sensitivity than ¹H NMR. |

| FT-IR Spectroscopy | Vibrational frequencies of bonds | Identifies characteristic functional groups (N-H, C-H). | Strengths: Fast, provides a molecular "fingerprint".[13] Limitations: Less specific for overall structure than NMR. |

| Melting Point | Temperature range of solid-to-liquid phase transition | Indicates purity. A sharp range close to the literature value suggests high purity. | Strengths: Simple, fast, and effective purity indicator. Limitations: Not a definitive confirmation of identity. |

| GC-MS | Mass-to-charge ratio of volatile components | Identifies and quantifies residual volatile impurities (e.g., unreacted amines). | Strengths: Very high sensitivity for volatile impurities.[12][14] Limitations: Not suitable for non-volatile impurities. |

| Acid-Base Titration | Equivalence point | Determines the overall molar purity of the salt. | Strengths: Accurate for bulk purity determination.[12] Limitations: Non-specific; does not identify impurities. |

Expected Analytical Data

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline powder.[1][2] |

| Melting Point | ~136 °C[1] |

| ¹H NMR (D₂O) | δ ~2.7 ppm (singlet, 6H, -CH₃) |

| ¹³C NMR (D₂O) | δ ~34.5 ppm (-CH₃) |

| FT-IR (KBr Pellet) | ~3200-2800 cm⁻¹ (broad, N-H stretch), ~1600 cm⁻¹ (N-H bend), ~1470 cm⁻¹ (C-H bend) |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The broad N-H⁺₂ signal in ¹H NMR is often not observed in D₂O due to proton exchange.[13]

Conclusion

The synthesis of dimethylamine hydrobromide via acid-base neutralization followed by purification through recrystallization is a reliable and scalable method for producing high-purity material suitable for demanding research applications. The causality is clear: a direct, high-yield reaction minimizes byproduct formation, and a well-chosen recrystallization protocol effectively removes residual impurities. By adhering to the detailed protocols and safety precautions outlined in this guide, and by performing rigorous analytical validation, researchers can confidently synthesize and qualify dimethylamine hydrobromide, ensuring the integrity and success of their scientific endeavors.

References

-

ChemSupply Australia. Safety Data Sheet HYDROBROMIC ACID 48%. (2023-08-29). Available from: [Link]

-

Wikipedia. Dimethylamine. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. Available from: [Link]

-

National Institute of Standards and Technology. Dimethylamine - NIST WebBook. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Professor Dave Explains. Recrystallization. (2020-01-10). Available from: [Link]

-

Agilent. Analysis of impurities in dimethylamine. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dimethylamine Hydrobromide | 6912-12-5 | TCI AMERICA [tcichemicals.com]

- 3. DIMETHYLAMINE HYDROBROMIDE | 6912-12-5 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijpsonline.com [ijpsonline.com]

physicochemical properties of high-purity Dimethylamine hydrobromide

An In-depth Technical Guide to the Physicochemical Properties of High-Purity Dimethylamine Hydrobromide

Introduction

Dimethylamine hydrobromide ((CH₃)₂NH·HBr) is the salt formed from the neutralization of the secondary amine, dimethylamine, with hydrobromic acid. It presents as a white to off-white crystalline solid and is a crucial reagent and precursor in diverse fields of scientific research and development.[1][2] For professionals in the pharmaceutical and materials science sectors, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for ensuring reproducibility, purity, and performance in high-stakes applications.

In the pharmaceutical industry, the purity of amine salts is paramount. Dimethylamine moieties are integral to numerous active pharmaceutical ingredients (APIs), and high-purity precursors are essential for minimizing side reactions and avoiding the generation of potentially genotoxic impurities like nitrosamines.[3][4] In the realm of materials science, dimethylammonium bromide is a key component in the formulation of perovskite materials, where it is used to tune the electronic and optical properties of thin films for applications in photovoltaics and optoelectronics.[1][5][6] The precise stoichiometry and absence of contaminants directly influence device efficiency and stability.

This guide provides an in-depth exploration of the core physicochemical properties of high-purity dimethylamine hydrobromide. It is designed to be a practical resource for researchers, offering not just data, but also the causality behind analytical choices and detailed, field-proven protocols for characterization.

Core Physicochemical Properties

A precise characterization of dimethylamine hydrobromide begins with its fundamental properties, which dictate its behavior from the storage shelf to the reaction vessel.

| Property | Value | Source(s) |

| CAS Number | 6912-12-5 | [1][2][7] |

| Molecular Formula | C₂H₇N·HBr | [1] |

| Molecular Weight | 126.00 g/mol | [1][8] |

| Appearance | White to almost white powder or crystal | [1][6][9] |

| Melting Point | 126 - 136 °C | [1][5][6][7] |

| Solubility | Soluble in water | [5][6][7] |

| Hygroscopicity | Hygroscopic | [1][6][10] |

Molecular Structure and Acidity

Dimethylamine hydrobromide is an ionic compound consisting of the dimethylammonium cation ([(CH₃)₂NH₂]⁺) and the bromide anion (Br⁻). The acidity of the cation is a critical parameter governing the compound's behavior in solution. The pKa of the dimethylammonium ion is approximately 10.73.[11][12]

This pKa value signifies that dimethylamine is a weak base.[11] Consequently, in aqueous solutions with a pH significantly below 10.73, the equilibrium will heavily favor the protonated dimethylammonium cation. This is a crucial consideration in drug formulation and in any aqueous reaction chemistry, as the charge state of the molecule will dictate its solubility, reactivity, and interaction with other ionic species.

Physical Characteristics

Melting Point: The reported melting point for dimethylamine hydrobromide varies between 126 °C and 136 °C.[1][5][6][7] This range is not unusual for amine salts and is highly sensitive to purity. The presence of residual water, unreacted starting materials, or other amine hydrohalide salts can lead to a depression and broadening of the melting point range. A sharp melting point within this range is a strong indicator of high purity.

Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][10] This property necessitates careful handling and storage under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to maintain its purity and prevent clumping.[1][6][10]

Solubility Profile: While qualitatively described as soluble in water, quantitative data is essential for preparing solutions of known concentrations.[6][7] The high polarity of the ionic salt structure facilitates its dissolution in polar solvents like water.

Causality: This protocol employs the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a solid in a liquid. The objective is to create a saturated solution at a specific temperature, after which the concentration of the dissolved solid is quantified.

-

Preparation: Add an excess amount of high-purity dimethylamine hydrobromide to a known volume of deionized water in a sealed, thermostatted flask (e.g., 25 °C). The excess solid is crucial to ensure equilibrium with the dissolved state is reached.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure the system reaches equilibrium.

-

Sample Collection: Cease agitation and allow the undissolved solid to settle. Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe fitted with a fine filter (e.g., 0.22 µm) to prevent aspiration of solid particles.

-

Quantification: Accurately dilute the aliquot with a known volume of deionized water. Determine the concentration of the dimethylammonium cation using a validated analytical technique such as Ion Chromatography (see Section 3.3).

-

Calculation: Calculate the original concentration in the saturated solution, expressing the solubility in units such as g/L or mol/L.

Thermal Stability

Understanding the thermal stability is critical for setting appropriate drying temperatures and for applications involving elevated temperatures. Thermogravimetric Analysis (TGA) is the ideal technique for this assessment.

Causality: TGA measures the change in mass of a sample as a function of temperature. For dimethylamine hydrobromide, this can reveal the loss of adsorbed water at lower temperatures and the onset temperature of thermal decomposition at higher temperatures.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample into a tared TGA pan (typically alumina or platinum).

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidative decomposition) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition (e.g., 300 °C).

-

Data Interpretation: Analyze the resulting thermogram. A mass loss step below 100 °C typically corresponds to the loss of volatile water. The onset temperature of the major, sharp mass loss event indicates the beginning of thermal decomposition.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" for compound identification and is a powerful tool for purity verification.

Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For dimethylamine hydrobromide, the spectrum is characterized by vibrations of the dimethylammonium cation.

-

N-H Stretching: A broad, strong absorption band is typically observed in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in the ammonium salt. This broadening is due to extensive hydrogen bonding.[13]

-

C-H Stretching: Absorptions due to the C-H stretching vibrations of the methyl groups appear around 3000-2800 cm⁻¹, often overlapping with the N-H stretch.[13]

-

N-H Bending: A characteristic band for the N-H bending (deformation) vibration is expected around 1600-1500 cm⁻¹.[13]

-

C-N Stretching: C-N stretching vibrations in aliphatic amines typically appear in the 1250-1020 cm⁻¹ region.[13]

Causality: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix to disperse the sample.

-

Sample Preparation: Thoroughly grind a small amount of dimethylamine hydrobromide (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two equivalent methyl groups (CH₃) will appear as a singlet. The two protons on the nitrogen atom (NH₂) will appear as a broad singlet due to quadrupolar coupling with the nitrogen atom and chemical exchange. The chemical shift of the methyl protons will be downfield compared to free dimethylamine due to the electron-withdrawing effect of the positively charged nitrogen.[14]

-

¹³C NMR: The carbon NMR spectrum will show a single resonance corresponding to the two equivalent methyl carbons.

Causality: Deuterated solvents are used in NMR to avoid large solvent signals that would obscure the analyte signals. Deuterium oxide (D₂O) is an excellent choice for the highly polar dimethylamine hydrobromide.

-

Sample Preparation: Dissolve approximately 5-10 mg of dimethylamine hydrobromide in ~0.7 mL of a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Analysis: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the ¹H NMR spectrum. The protons on the nitrogen are exchangeable with deuterium from the D₂O solvent, so the NH₂ signal may be diminished or absent. The spectrum will be dominated by a sharp singlet for the six methyl protons.

Chromatographic Purity Assessment

While spectroscopic methods confirm identity, chromatography is essential for quantifying purity and detecting trace impurities. Given the ionic and non-UV-active nature of dimethylamine hydrobromide, Ion Chromatography (IC) is a superior method to traditional reversed-phase HPLC.[15][16]

Causality: IC with conductivity detection is a self-validating system for ionic species. Cation-exchange chromatography separates the dimethylammonium ion from other potential cationic impurities (e.g., ammonium, methylammonium, trimethylammonium). The conductivity detector responds universally to charged species, allowing for accurate quantification.

-

System Setup: Use a cation-exchange column (e.g., a sulfonic acid-based column) with an acidic eluent (e.g., methanesulfonic acid).[16] The system should include a suppressor, which reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.

-

Standard Preparation: Prepare a series of calibration standards of high-purity dimethylamine hydrobromide of known concentrations in deionized water.

-

Sample Preparation: Prepare an accurately weighed sample solution of the dimethylamine hydrobromide to be tested in deionized water.

-

Analysis: Inject the standards and the sample solution into the IC system.

-

Quantification: Generate a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of dimethylammonium in the sample. The purity can be expressed as a percentage based on the expected concentration from the weighed mass.

High-Purity Dimethylamine Hydrobromide in Context

Rationale for High Purity

The insistence on high purity is driven by the compound's end-use applications.

-

Drug Synthesis: In API synthesis, trace impurities can be carried through the synthetic route, leading to final products that are out of specification. A critical concern is the presence of secondary amines like dimethylamine, which can react with nitrosating agents to form N-nitrosodimethylamine (NDMA), a probable human carcinogen.[3] Using high-purity starting materials is a key control strategy.

-

Perovskite Electronics: In perovskite solar cells, the purity of precursor salts like dimethylammonium bromide directly impacts the crystalline quality, defect density, and electronic properties of the perovskite film.[1][5] Impurities can act as charge traps, reducing device efficiency and long-term stability.

Synthesis and Purification Workflow

The synthesis of dimethylamine hydrobromide is a straightforward acid-base neutralization.[17] Achieving high purity relies on the quality of the starting materials and an effective final purification step, typically recrystallization.[18]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dimethylamine Hydrobromide | CymitQuimica [cymitquimica.com]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. DIMETHYLAMINE HYDROBROMIDE | 6912-12-5 [chemicalbook.com]

- 6. Dimethylamine Hydrobromide | 6912-12-5 | TCI AMERICA [tcichemicals.com]

- 7. 6912-12-5 CAS MSDS (DIMETHYLAMINE HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Dimethylammonium bromide | C2H8BrN | CID 12199014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethylamine Hydrobromide | 6912-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Dimethylamine - Wikipedia [en.wikipedia.org]

- 12. pKa of Dimethylamine [vcalc.com]

- 13. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. helixchrom.com [helixchrom.com]

- 16. Dimethylamine hydrochloride tests - Chromatography Forum [chromforum.org]

- 17. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of Dimethylamine Hydrobromide in DMF and Other Organic Solvents

This guide provides a comprehensive technical overview of the solubility of dimethylamine hydrobromide (DMABr) in N,N-dimethylformamide (DMF) and other organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document delves into the theoretical underpinnings of solubility, offers insights based on analogous compounds, and provides a detailed experimental protocol for solubility determination.

Introduction to Dimethylamine Hydrobromide

Dimethylamine hydrobromide, also known as dimethylammonium bromide, is an organic salt with the chemical formula (CH₃)₂NH₂Br. It is a white to off-white crystalline solid.[1] In recent years, DMABr and other alkylammonium halides have garnered significant attention for their use as precursors in the synthesis of perovskite materials for optoelectronic applications, such as solar cells and LEDs.[1][2] Its utility in organic synthesis and pharmaceutical development is also noteworthy.[3] A clear understanding of its solubility in various organic solvents is paramount for reaction kinetics, purification processes, and material fabrication.

Table 1: Physicochemical Properties of Dimethylamine Hydrobromide

| Property | Value | Reference |

| Chemical Formula | C₂H₈BrN | [2] |

| Molecular Weight | 126.00 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 126-128 °C | [2] |

| Water Solubility | Soluble | [2] |

The Fundamentals of Solubility in Organic Solvents

The adage "like dissolves like" is a foundational principle in predicting solubility.[4] This concept is rooted in the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4] The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4]

Dimethylamine hydrobromide is an ionic compound, consisting of the dimethylammonium cation ((CH₃)₂NH₂⁺) and the bromide anion (Br⁻). This ionic nature makes it a highly polar substance. Therefore, it is expected to have limited solubility in non-polar solvents and higher solubility in polar solvents.

The Role of the Solvent

Organic solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents, such as water and alcohols, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can participate in hydrogen bonding. They are effective at solvating both cations and anions.

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[5] They are particularly effective at solvating cations. DMF, with its high dielectric constant and strong dipole moment, is an excellent solvent for many polar and ionic compounds.[6][7]

-

Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are generally poor solvents for ionic salts like dimethylamine hydrobromide.

The dissolution of an ionic salt in a polar aprotic solvent like DMF is driven by the favorable interactions between the solvent's negative dipole (the oxygen atom in DMF) and the dimethylammonium cation, and the positive dipole (around the nitrogen and hydrogen atoms) with the bromide anion.

Caption: Dissolution of Dimethylamine Hydrobromide in DMF.

Solubility of Dimethylamine Hydrobromide in DMF and Other Organic Solvents

A study on the solubility of hybrid halide perovskites provides valuable data for methylammonium lead bromide (MAPbBr₃) in DMF and DMSO.[2] While this is a more complex salt, the solubility of the alkylammonium halide component is a critical factor. The study reports that the solubility of MAPbBr₃ in DMF at 30°C is 0.6 M.[2] Given the structural similarity between methylammonium and dimethylammonium cations, it is reasonable to expect that dimethylamine hydrobromide would also exhibit significant solubility in DMF.

Table 2: Estimated Solubility of Dimethylamine Hydrobromide in Various Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | High polarity and ability to solvate cations effectively. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, a highly polar aprotic solvent. |

| Methanol | Polar Protic | Moderate to High | Can solvate both ions and engage in hydrogen bonding. |

| Ethanol | Polar Protic | Moderate | Less polar than methanol, leading to slightly lower solubility. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMF and DMSO. |

| Tetrahydrofuran (THF) | Polar Aprotic (borderline) | Low | Lower polarity compared to other polar aprotic solvents. |

| Dichloromethane | Polar Aprotic (borderline) | Very Low | Limited polarity. |

| Toluene | Non-polar | Insoluble | "Like dissolves like" principle. |

| Hexane | Non-polar | Insoluble | "Like dissolves like" principle. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following is a robust, self-validating protocol for determining the solubility of dimethylamine hydrobromide in an organic solvent like DMF. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[8][9]

Materials and Equipment

-

Dimethylamine hydrobromide (high purity)

-

N,N-Dimethylformamide (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or conductivity) or another quantitative analysis method.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of dimethylamine hydrobromide to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of DMF into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended for Validation):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved dimethylamine hydrobromide and the initial mass of the solvent to determine the solubility in g/100g of solvent.

-

-

Quantitative Analysis (Primary Method):

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (e.g., mobile phase for HPLC) in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated HPLC method to determine the concentration of dimethylamine hydrobromide.

-

From the concentration and the dilution factor, calculate the solubility in the original solvent (e.g., in g/L or mol/L).

-

Caption: Experimental Workflow for Solubility Determination.

Factors Influencing Solubility

Several factors can affect the solubility of dimethylamine hydrobromide in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[4] This is an important consideration for processes like recrystallization.

-

Purity of Solute and Solvent: Impurities can alter the solubility characteristics. The presence of water in hygroscopic solvents like DMF can significantly impact the solubility of ionic salts.

-

Common Ion Effect: If the solvent already contains a common ion (either dimethylammonium or bromide), the solubility of dimethylamine hydrobromide will be reduced.

Conclusion

While direct quantitative solubility data for dimethylamine hydrobromide in DMF and other organic solvents is sparse, a strong theoretical basis and data from analogous compounds suggest high solubility in polar aprotic solvents like DMF and DMSO. For precise applications, the experimental protocol outlined in this guide provides a reliable method for determining its solubility. A thorough understanding of the principles governing solubility and the factors that influence it is essential for the effective use of dimethylamine hydrobromide in research and development.

References

-

National Center for Biotechnology Information.

-

California State Polytechnic University, Pomona.

-

Journal of Chemical Theory and Computation.

-

Alfa Chemistry.

-

California State University, Sacramento.

-

Wikipedia.

-

Industrial & Engineering Chemistry Research.

-

Indian Institute of Technology Guwahati.

-

ResearchGate.

-

The Royal Society of Chemistry.

-

WebAssign.

-

FooDB.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

PubMed.

-

Celanese.

-

Spectroscopy Online.

-

Thermo Fisher Scientific.

-

Scribd.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Dimethylamine Hydrobromide: A Technical Guide to Stability and Decomposition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

Dimethylamine hydrobromide [(CH₃)₂NH₂]Br, a seemingly simple salt, holds a critical place in various chemical syntheses, including as a precursor or intermediate in the pharmaceutical industry. Its utility, however, is intrinsically linked to its stability under thermal stress. For drug development professionals and researchers, a comprehensive understanding of a compound's thermal behavior is not merely academic; it is a cornerstone of process safety, formulation development, and regulatory compliance. This guide provides a detailed exploration of the thermal stability and decomposition pathways of Dimethylamine hydrobromide, offering field-proven insights and methodologies for its characterization. While direct, in-depth studies on this specific salt are not abundant in publicly accessible literature, by synthesizing data from related compounds and fundamental chemical principles, we can construct a robust and predictive model of its thermal behavior.

I. Thermal Profile of Dimethylamine Hydrobromide: Key Thermal Events

The thermal stability of an ionic compound like Dimethylamine hydrobromide is characterized by a series of events upon heating, primarily melting and decomposition. Understanding the temperatures at which these events occur is paramount for safe handling and processing.

A. Melting Point and Phase Transitions

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For Dimethylamine hydrobromide, this is a critical parameter for processes involving molten-state reactions or purification. While a definitive melting point is not consistently reported across all commercial sources, it is a key specification for purity.

B. Onset of Decomposition: The Stability Threshold

More critical than the melting point is the onset of thermal decomposition, the temperature at which the compound begins to chemically break down. This parameter dictates the maximum safe operating temperature for processes involving Dimethylamine hydrobromide. Based on thermal analysis of related dimethylammonium-containing coordination compounds, the onset of significant thermal decomposition for Dimethylamine hydrobromide can be anticipated in the range of 277–350 °C (550–623 K) . A study on the thermal decomposition of [NH₂(CH₃)₂]₂CdBr₄ revealed weight loss corresponding to the evolution of HBr and 2HBr moieties within this temperature range[1].

It is crucial to recognize that decomposition is not an instantaneous event at a single temperature but rather a process that occurs over a temperature range. The rate of decomposition is kinetically controlled and will be influenced by factors such as the heating rate and the surrounding atmosphere.

II. The Decomposition Pathway: A Mechanistic Exploration

The thermal decomposition of amine hydrohalides, including Dimethylamine hydrobromide, is generally understood to proceed through a series of steps. The proposed pathway is initiated by the dissociation of the salt into its constituent volatile components, followed by potential secondary reactions at higher temperatures.

A. Primary Decomposition Step: Dissociation

The initial and most probable decomposition step for Dimethylamine hydrobromide is a reversible acid-base dissociation, yielding gaseous dimethylamine and hydrogen bromide.

(CH₃)₂NH₂⁺Br⁻ (s/l) ⇌ (CH₃)₂NH (g) + HBr (g)

This equilibrium is driven by the volatility of the products at elevated temperatures. The temperature at which this dissociation becomes significant marks the onset of decomposition observed in thermogravimetric analysis (TGA).

B. Secondary Decomposition and Side Reactions

At higher temperatures, the primary decomposition products, dimethylamine and hydrogen bromide, can undergo further reactions. The nature and extent of these secondary reactions depend on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Possible secondary reactions include:

-

Hofmann Elimination: Although more characteristic of quaternary ammonium hydroxides, under strongly basic conditions (which are not inherently present), a Hofmann-like elimination could theoretically occur, though it is less likely for a hydrobromide salt.

-

Oxidative Degradation: In the presence of air or other oxidizing agents, dimethylamine can undergo complex oxidative degradation, leading to a variety of products including nitrogen oxides (NOx) and carbon oxides[2].

-

Radical Reactions: At very high temperatures, homolytic cleavage of C-N and N-H bonds in dimethylamine can lead to the formation of various radical species, initiating a complex series of chain reactions.

The following diagram illustrates the proposed primary decomposition pathway of Dimethylamine hydrobromide.

Caption: Recommended workflow for TGA-MS analysis of Dimethylamine hydrobromide.

B. Interpreting the Data: Expected Results

-

TGA Curve: A typical TGA thermogram for Dimethylamine hydrobromide is expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The completion of this mass loss step should correspond to the complete volatilization of the sample.

-

DTG Curve: The derivative thermogravimetry (DTG) curve, which plots the rate of mass loss against temperature, will show a peak at the temperature of the maximum rate of decomposition.

-

MS Data: The mass spectrometer will detect the evolved gases. A significant ion current at m/z = 45 (corresponding to the molecular ion of dimethylamine) and signals corresponding to HBr (m/z = 80 and 82, due to the isotopes of bromine) would be expected to increase concurrently with the mass loss observed in the TGA.

IV. Quantitative Data Summary

The following table summarizes the key thermal properties of Dimethylamine hydrobromide and its constituent parts, compiled from available literature and chemical databases.

| Property | Value | Source/Comment |

| Melting Point | 136 °C | Alfa Aesar [3] |

| Molecular Weight | 126.00 g/mol | Alfa Aesar [3] |

| Appearance | White to almost white powder to crystal | Alfa Aesar [3] |

| Predicted Decomposition Onset | 277 - 350 °C (550 - 623 K) | Inferred from thermal analysis of [NH₂(CH₃)₂]₂CdBr₄ [1] |

| Primary Decomposition Products | Dimethylamine ((CH₃)₂NH), Hydrogen Bromide (HBr) | Based on general mechanism of amine hydrohalide decomposition |

V. Conclusion and Best Practices

A thorough understanding of the thermal stability and decomposition pathway of Dimethylamine hydrobromide is essential for its safe and effective use in research and development. While direct and comprehensive studies on this specific compound are limited, a scientifically sound model of its behavior can be constructed by examining related compounds and applying fundamental principles of chemistry. The primary decomposition pathway is anticipated to be a dissociation into dimethylamine and hydrogen bromide at temperatures likely in the range of 277-350 °C.

For professionals in drug development and chemical synthesis, the following best practices are recommended:

-

Experimental Verification: Always perform experimental thermal analysis (e.g., TGA, DSC) on any new batch or source of Dimethylamine hydrobromide to confirm its thermal properties.

-

Process Temperature Control: Ensure that all processing steps involving Dimethylamine hydrobromide are conducted at temperatures well below its determined decomposition onset.

-

Atmosphere Control: When heating Dimethylamine hydrobromide, the use of an inert atmosphere is recommended to prevent oxidative side reactions.

-

Ventilation: Ensure adequate ventilation to handle the potential release of volatile and corrosive decomposition products, namely dimethylamine and hydrogen bromide.

By adhering to these principles and utilizing the information presented in this guide, researchers and developers can confidently and safely incorporate Dimethylamine hydrobromide into their synthetic and manufacturing processes.

References

-

National Institutes of Health.

-

Alfa Aesar.

-

PubChem, National Institutes of Health.

-

Wikipedia.

Sources

The Definitive Guide to the Crystal Structure Analysis of Dimethylamine Hydrobromide: A Methodological Whitepaper

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the complete crystal structure analysis of dimethylamine hydrobromide ((CH₃)₂NH₂Br). Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. While a definitive published crystal structure for dimethylamine hydrobromide remains elusive in open-access databases, this guide furnishes the complete workflow to confidently determine it, using best practices and established crystallographic techniques.

Introduction: The Significance of Structural Elucidation

Dimethylamine hydrobromide, a simple amine salt, serves as a fundamental building block in organic synthesis and has gained recent attention as a component in the development of advanced materials such as perovskites.[1] The precise three-dimensional arrangement of the dimethylammonium cation and the bromide anion in the solid state dictates many of its bulk properties, including solubility, stability, hygroscopicity, and its interactions in multi-component systems. A thorough crystal structure analysis provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and for rational design in various applications.

This whitepaper outlines the essential steps for a de novo crystal structure determination of dimethylamine hydrobromide, from sample preparation to the final interpretation and validation of the structural model.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a high-quality crystal structure begins with the synthesis of pure, crystalline material. The quality of the single crystal is paramount, as it directly impacts the quality of the diffraction data and the subsequent accuracy of the refined structure.

Synthesis of Dimethylamine Hydrobromide

Dimethylamine hydrobromide is typically synthesized via a straightforward acid-base neutralization reaction between dimethylamine and hydrobromic acid.

Protocol:

-

In a well-ventilated fume hood, dissolve dimethylamine (e.g., a 40% aqueous solution) in a suitable solvent such as ethanol or isopropanol in a flask equipped with a magnetic stirrer and placed in an ice bath to manage the exothermic reaction.

-

Slowly add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise to the dimethylamine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The crude product can be isolated by removing the solvent under reduced pressure.

Recrystallization for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] For a small, polar organic salt like dimethylamine hydrobromide, several recrystallization techniques can be employed. The key is to achieve slow crystal growth from a supersaturated solution.

Recommended Crystallization Methods:

-

Slow Evaporation: Dissolve the synthesized dimethylamine hydrobromide in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a small amount of water) at room temperature. The solution should be filtered to remove any particulate matter. The filtrate is then left in a loosely covered container in a vibration-free environment to allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of dimethylamine hydrobromide in a suitable solvent at an elevated temperature. The hot, clear solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The gradual decrease in solubility promotes the formation of well-ordered crystals.

-

Vapor Diffusion: Place a concentrated solution of dimethylamine hydrobromide in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the dimethylamine hydrobromide and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.

Crystal Selection and Mounting

A suitable crystal for SC-XRD should be a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A full sphere of diffraction data is collected to ensure data completeness and to aid in space group determination.

Typical Data Collection Parameters:

| Parameter | Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is generally preferred for small molecules to minimize absorption effects. |

| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to higher quality data. |

| Detector | CCD or CMOS area detector | Allows for efficient collection of diffraction patterns. |

| Scan Type | ω and φ scans | To collect a complete dataset by rotating the crystal. |

| Exposure Time | 5-60 seconds per frame | Dependent on the crystal's diffracting power and the X-ray source intensity. |

| Data Redundancy | >4 | High redundancy improves data quality and statistics. |

Data Reduction and Processing

The raw diffraction images are processed to integrate the intensities of the individual reflections. This process also includes corrections for Lorentz and polarization effects, as well as an empirical absorption correction based on the redundancy of the data. The output is a file containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure, a process that is typically carried out using specialized software packages.

Space Group Determination

The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. This is a critical step as it defines the symmetry operators that will be used to generate the full unit cell content from the asymmetric unit.

Structure Solution

The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. For a small molecule like dimethylamine hydrobromide, direct methods are highly likely to be successful. The output of this step is a preliminary structural model.

Structure Refinement

The initial atomic coordinates and their displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. The refinement process aims to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate restraints.

Key Refinement Parameters:

-

R1: The residual factor based on F values, indicating the agreement between the observed and calculated structure amplitudes. A value below 5% is generally considered excellent for small molecule structures.

-

wR2: The weighted residual factor based on F² values.

-

Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

Workflow for Crystal Structure Determination:

Sources

The Fundamental Role of Dimethylamine Hydrobromide in Perovskite Precursor Solutions

An In-Depth Technical Guide:

Preamble: Beyond the Stoichiometry—The Rise of Additive Engineering

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the research community has rapidly moved from optimizing core stoichiometric compositions to the nuanced art of additive engineering. While the archetypal AMX₃ perovskite structure (where A is a cation, M is a metal, and X is a halide) provides a robust foundation, it is the strategic introduction of non-stoichiometric additives into the precursor solution, or "ink," that has unlocked unprecedented gains in performance and longevity. These additives, often in minute quantities, exert profound control over crystallization kinetics, defect passivation, and interfacial energetics.

Among a myriad of potential candidates, Dimethylamine Hydrobromide (DMABr) has emerged as a uniquely versatile and potent additive. Its role is multifaceted and extends far beyond simple ionic substitution. This guide provides an in-depth analysis of the core mechanisms through which DMABr influences perovskite film formation and function, offering field-proven insights for researchers and development professionals aiming to harness its full potential.

The Dual-Function Mechanism of DMABr: Lattice Dopant and Grain Boundary Modifier

The efficacy of DMABr stems from its ability to perform two distinct but synergistic roles during the perovskite crystallization process. Unlike smaller cations, the dimethylammonium (DMA⁺) cation is slightly too large to be comfortably accommodated at the 'A' site within the perovskite lattice, leading to a tolerance factor greater than one.[1] This steric hindrance is central to its functionality.

-

Limited Lattice Incorporation and Structural Modulation : A small fraction of DMA⁺ cations can be doped into the perovskite lattice.[2] This incorporation causes a localized expansion and induces an unexpected tilting of the PbX₆ octahedra.[3] This octahedral tilting is a critical mechanism for widening the material's bandgap, a highly desirable trait for developing wide-bandgap (WBG) PSCs essential for high-efficiency tandem solar cells.[3][4]

-

Intermediate Phase Formation at Grain Boundaries : The majority of the DMA⁺ that is not incorporated into the lattice forms an intermediate compound, such as DMAPbI₃, which segregates at the grain boundaries of the primary perovskite film.[2] This secondary phase acts as a powerful passivating agent, healing defects and reducing non-radiative recombination centers that are prevalent at the interfaces between crystal grains.[2]

This dual-functionality is a cornerstone of DMABr's effectiveness, simultaneously tuning the bulk optoelectronic properties while healing the most vulnerable regions of the polycrystalline film.

Caption: The dual-function mechanism of DMABr in perovskite films.

Core Directive I: Defect Passivation and Suppression of Non-Radiative Recombination

Defects, such as halide vacancies and uncoordinated Pb²⁺ ions, are primary sources of non-radiative recombination, which limits the open-circuit voltage (V_OC_) and overall power conversion efficiency (PCE) of PSCs.[5] DMABr serves as a highly effective passivating agent through multiple interactions.

-

Surface Defect Healing : The DMA⁺ cations can interact with under-coordinated lead ions, while the bromide (Br⁻) anions can fill iodide vacancies, effectively neutralizing these charge trap states.[6]

-

Ion Migration Suppression : The presence of DMA⁺, particularly at grain boundaries, can suppress the migration of mobile ions like iodide, which is a known contributor to current-voltage hysteresis and long-term device degradation.[7]

-

Formation of Low-Dimensional Perovskites : Post-treatment with dimethylamine can convert surface layers into low-dimensional (LD) perovskites.[7] These LD structures are more stable and can effectively passivate the underlying 3D perovskite, leading to a significant reduction in defects and enhanced carrier transport.[7]

The result of this comprehensive passivation is a dramatic reduction in the trap-state density of the perovskite film, leading to longer carrier lifetimes, higher photoluminescence quantum yields, and ultimately, higher device voltages.[8]

Core Directive II: Crystallization Control and Morphological Enhancement

The morphology of the perovskite film—including grain size, uniformity, and pinhole density—is a decisive factor for high-performance devices.[9] The addition of DMABr to the precursor solution modifies the crystallization pathway.

-

Crystal Structure Modification : The incorporation of DMAI (dimethylamine hydroiodide) has been shown to modify the crystal structure and grain growth of the perovskite film, leading to improved crystal quality.[4][10]

-

Reduced Halide Segregation : In mixed-halide perovskites, which are essential for achieving optimal bandgaps, photo-induced halide segregation can lead to performance loss. The presence of DMA⁺ helps to stabilize the lattice and reduce this detrimental segregation.[4]

-

A Note on Heterogeneity : It is crucial to acknowledge that the benefits of DMA⁺ incorporation are not without complexity. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) and nano-X-ray diffraction have revealed that DMABr can increase both vertical and lateral heterogeneity in the film.[1][11][12][13] A higher concentration of DMA⁺ is often found near the film's surface.[1][12] While this heterogeneity is associated with improved device performance, it underscores that the film is not a simple, uniform alloy and that process optimization is key to balancing these effects.[1][11]

Impact on Device Performance: Quantitative Analysis

The mechanistic benefits of using DMABr translate directly into measurable improvements in key photovoltaic parameters.

| Parameter | Control Device | DMABr-Treated Device | Key Improvement | Source(s) |

| PCE | 20.40% | 22.29% | +9.3% | [7] |

| PCE (WBG) | ~19.60% | ~21.9% | +11.7% | [4][14] |

| Hysteresis | Present | Negligible | Suppression of ion migration | [7] |

| Thermal Stability | Standard | Retains 95% of initial PCE after 360h @ 85°C | Passivation of degradation pathways | [2] |

| Operational Stability | Standard | Retains 92% of initial PCE after 500h operation | Reduced defect formation under load | [3] |

| Ambient Stability | Standard | Retains 80.6% of initial PCE after 1500h in air | Enhanced moisture resistance | [4] |

Data compiled from multiple sources for illustrative purposes. Absolute values are specific to the perovskite composition and device architecture used in the cited studies.

Experimental Protocols

Trustworthy and reproducible results are predicated on meticulous experimental execution. The following protocols provide a validated framework for incorporating DMABr and characterizing its effects.

Protocol 1: Preparation of DMABr-Modified Perovskite Precursor Ink

This protocol is based on a typical formulation for a mixed-cation, mixed-halide perovskite.

-

Environment : Perform all steps inside a nitrogen-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

-

Solvent Preparation : Prepare a co-solvent of anhydrous N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.

-

Precursor Dissolution : To 1 mL of the DMF:DMSO co-solvent, add the following precursor salts to achieve a final concentration of ~1.4 M:

-

Formamidinium Iodide (FAI): ~170 mg

-

Lead Iodide (PbI₂): ~580 mg

-

Methylammonium Bromide (MABr): ~25 mg

-

Lead Bromide (PbBr₂): ~80 mg

-

-

Additive Introduction : Add Dimethylamine Hydrobromide (DMABr) from a stock solution or as a solid. A typical molar ratio is 5-10% relative to the total A-site cations. For a 10% addition, this would be approximately 15-20 mg.

-

Mixing : Stir the solution on a hotplate at 60°C for at least 2 hours until all components are fully dissolved, yielding a clear, yellow solution.

-

Filtration : Before use, filter the precursor ink through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Protocol 2: Thin-Film Deposition and Characterization Workflow

Caption: Standard workflow for fabricating and characterizing a PSC.

-

Substrate Preparation : Clean ITO-coated glass substrates sequentially via sonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

-

Electron Transport Layer (ETL) : Deposit an ETL, such as SnO₂, via spin-coating and anneal according to established protocols.

-

Perovskite Deposition : Transfer substrates into the glovebox. Dispense ~40 µL of the DMABr-modified precursor ink (Protocol 1) onto the substrate. Spin-coat using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

-

Anti-Solvent Quenching : During the second spin-coating step, dispense ~150 µL of an anti-solvent like chlorobenzene onto the spinning substrate, typically 10-15 seconds before the end of the program. This induces rapid, uniform crystallization.[15]

-

Annealing : Immediately transfer the film to a hotplate and anneal at 100-150°C for 10-30 minutes to remove residual solvents and complete the crystal formation.

-

Hole Transport Layer (HTL) & Electrode : Complete the device by depositing an HTL (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold) via spin-coating and thermal evaporation, respectively.

-

Characterization :

-

Scanning Electron Microscopy (SEM) : To visualize film morphology, grain size, and coverage.[16]

-

X-ray Diffraction (XRD) : To confirm the perovskite crystal phase and assess film crystallinity.[16]

-

Photoluminescence (PL) and Time-Resolved PL (TRPL) : To measure radiative recombination efficiency and carrier lifetime, providing insight into defect density.[8]

-

Current Density-Voltage (J-V) Measurement : To determine the key performance metrics (PCE, V_OC_, J_SC_, FF) under simulated solar illumination.

-

Conclusion and Future Outlook

Dimethylamine hydrobromide is not merely an additive but a powerful crystallization and passivation agent that addresses several key challenges in perovskite photovoltaics. Its ability to simultaneously widen the bandgap through lattice distortion and passivate defects at grain boundaries makes it an indispensable tool, particularly for developing stable, high-voltage wide-bandgap solar cells for tandem applications.

While the introduction of compositional heterogeneity presents a complex phenomenon, the overwhelming evidence points to a net positive impact on device performance and stability.[1][11] Future research should focus on precisely controlling the distribution of DMA⁺ within the film to maximize its benefits while maintaining electronic homogeneity. The continued, rational application of additives like DMABr, guided by a deep mechanistic understanding, will be critical in pushing perovskite technology toward its theoretical limits and eventual commercialization.

References

-

The Role of Dimethylammonium in Bandgap Modulation for Stable Halide Perovskites. Advanced Energy Materials.

-

Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. ACS Energy Letters.

-

Dimethyl sulfoxide and bromide methylamine co-treatment inducing defect healing for effective and stable perovskite solar cells. Journal of Colloid and Interface Science.

-

Post-device Dimethylamine Treatment Enables Stable and Efficient Perovskite Solar Cells. Chemistry – A European Journal.

-

Mechanism of the Dimethylammonium Cation in Hybrid Perovskites for Enhanced Performance and Stability of Printable Perovskite Solar Cells. Advanced Functional Materials.

-

Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. University of Washington.

-

Enhanced Efficiency and Intrinsic Stability of Wide-Bandgap Perovskite Solar Cells Through Dimethylamine-Based Cation Engineering. Advanced Materials.

-

Dimethylammonium additives alter both vertical and lateral composition in halide perovskite semiconductors. arXiv.

-

Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. National Renewable Energy Laboratory.

-

Strongly emissive perovskite nanocrystal inks for high-voltage solar cells. Nature Energy.

-

Characterizations of perovskite films with and without MeOBABr addition. ResearchGate.

-

Enhanced Efficiency and Intrinsic Stability of Wide-Bandgap Perovskite Solar Cells Through Dimethylamine-Based Cation Engineering. ResearchGate.

-

Regulated Film Quality with Methylammonium Bromide Addition in a Two-Step Sequential Deposition to Improve the Performance of Perovskite Solar Cells. ChemPhysChem.

-

Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding. Nature Communications.

-

Dimethylamine Exchanging of a New Hole Transport Material for Highly efficient CsPbI2Br solar cells. ResearchGate.

-

Organic-Inorganic Perovskite Precursors. TCI Chemicals.

-

Structure and morphology characterization of perovskite films. ResearchGate.

-

Towards Green Processing of Perovskite Solar Cells Protic Ionic Liquids Enable Water-and Alcohol-Based MAPbI3 Precursor Inks for Slot-die Coating. Helmholtz-Zentrum Berlin.

-

I-Br Ordered DMAPbI3- xBrx Crystal Intermediates Enabling High-Quality CsPbI3- xBrx Inorganic Perovskite Thin Films in Solar Cells. ACS Applied Materials & Interfaces.

-

Investigation of Dimethylammonium Solubility in MAPbBr3 Hybrid Perovskite: Synthesis, Crystal Structure, and Optical Properties. The Journal of Physical Chemistry C.

-

Mechanism of the Dimethylammonium Cation in Hybrid Perovskites for Enhanced Performance and Stability of Printable Perovskite Solar Cells. Semantic Scholar.

-

Phase transition engineering for effective defect passivation to achieve highly efficient and stable perovskite solar cells. ResearchGate.

-

Impacts of MAPbBr3 Additive on Crystallization Kinetics of FAPbI3 Perovskite for High Performance Solar Cells. MDPI.

-

Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide. ResearchGate.

-

Characterization of Large-Energy-Bandgap Methylammonium Lead Tribromide (MAPbBr3) Perovskite Solar Cells. MDPI.

-

Micro-to-Nanometer Scale Patterning of Perovskite Inks via Controlled Self-Assemblies. MDPI.

-

Top view of SEM images of a) pristine film and b) 5 mg mL⁻¹ DABr... ResearchGate.

-

Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals. ResearchGate.

-

Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. National Institutes of Health (NIH).

-

Perovskite Inks For Photovoltaic Research. Ossila.

-

Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.

-

Enhancement of the environmental stability of perovskite thin films via AZ5214-photoresist and PMMA coatings. University of Southampton.

-

The impact of moisture on the stability and degradation of perovskites in solar cells. Royal Society of Chemistry.

-